molecular formula C17H25BrN2O2 B5207975 2-(4-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

2-(4-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

Cat. No.: B5207975
M. Wt: 369.3 g/mol
InChI Key: UTXFXTUXFQOXGD-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a bromophenoxy group and a piperidinyl group, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-(4-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bromophenoxy Intermediate: The synthesis begins with the bromination of phenol to form 4-bromophenol. This intermediate is then reacted with an appropriate alkylating agent to introduce the propanamide group.

    Piperidine Derivative Formation: Separately, piperidine is alkylated with isopropyl bromide to form 1-(propan-2-yl)piperidine.

    Coupling Reaction: The final step involves coupling the bromophenoxy intermediate with the piperidine derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

2-(4-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

    Substitution: The bromine atom in the bromophenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.

    Biology: It may be studied for its potential biological activities, such as binding to specific receptors or enzymes, which could lead to the development of new pharmaceuticals.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic uses, such as in the treatment of certain diseases or conditions.

    Industry: The compound’s unique chemical properties may make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-bromophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide stands out due to its unique combination of functional groups. Similar compounds might include:

    2-(4-bromophenoxy)-1-(piperidin-1-yl)propan-1-one: This compound shares the bromophenoxy and piperidine groups but differs in the position and nature of the functional groups.

    4-bromophenoxyacetic acid: This compound contains the bromophenoxy group but lacks the piperidine moiety, leading to different chemical and biological properties.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O2/c1-12(2)20-10-8-15(9-11-20)19-17(21)13(3)22-16-6-4-14(18)5-7-16/h4-7,12-13,15H,8-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXFXTUXFQOXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C(C)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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